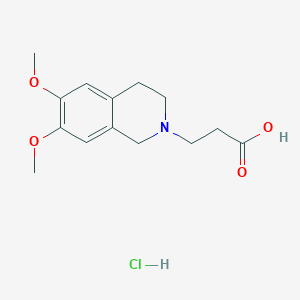

3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride

Description

3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO4. It is known for its unique structure, which includes a dihydroisoquinoline ring substituted with methoxy groups and a propionic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name |

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2;/h7-8H,3-6,9H2,1-2H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWDYCVQPIYAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Amide Formation

The synthesis begins with the preparation of an amide intermediate via Friedel-Crafts acylation. As detailed in WO2011082700A1, 3-(4-trifluoromethylphenyl)propionyl chloride reacts with a substituted phenethylamine derivative in the presence of aluminum chloride. Suitable solvents for this step include dichloromethane, 1,2-dichloroethane, or nitromethane, with reaction temperatures ranging from ambient to the solvent’s boiling point. The resulting amide intermediate (III) serves as the precursor for subsequent cyclization.

Acid-Catalyzed Cyclization

Cyclization of the amide intermediate is achieved using Brønsted or Lewis acids. Hydrochloric acid (15% solution in ethanol), sulfuric acid (50% solution), phosphorus oxychloride, or polyphosphoric acid are employed as catalysts. For example, refluxing the amide in ethanol with hydrochloric acid for 24 hours produces the dihydroisoquinoline core, followed by crystallization from dioxane to yield the hydrochloride salt (86% yield, >98% purity). Key variables influencing this step include:

- Acid equivalents : 1–3 equivalents relative to the amide.

- Temperature : 20°C to solvent reflux temperature.

- Reaction time : 2–24 hours, depending on the acid and solvent system.

A comparative analysis of cyclization catalysts is provided in Table 1.

Table 1: Catalytic Efficiency in Cyclization Reactions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HCl (15%) | Ethanol | Reflux | 24 | 86 | 99.5 |

| H2SO4 (50%) | Ethanol | Reflux | 12 | 89 | 98.8 |

| POCl3 | 2-Propanol | Reflux | 14 | 90 | 99.1 |

| Polyphosphoric acid | Acetic acid | Reflux | 12 | 86 | 98.7 |

One-Pot Synthesis via Formylation and Ring Closure

Reaction Design and Mechanistic Insights

CN110845410A discloses a streamlined one-pot method starting with 3,4-dimethoxyphenethylamine and ethyl formate. The process involves four sequential steps:

- Formylation : Ethyl formate reacts with the phenethylamine at reflux to generate an N-formyl intermediate.

- Oxalyl chloride treatment : The intermediate reacts with oxalyl chloride in acetonitrile or dichloromethane at 10–20°C.

- Phosphotungstic acid catalysis : Addition of phosphotungstic acid (0.1–0.3 wt%) facilitates ring closure.

- Alcohol-mediated workup : Methanol or ethanol removes oxalic acid byproducts, followed by crystallization.

This method achieves 78% yield and 99.3% purity with a single impurity ≤0.16%.

Advantages Over Multi-Step Approaches

- Operational simplicity : Eliminates intermediate isolation, reducing equipment and labor costs.

- Scalability : Suitable for batch production (demonstrated at 100 g scale).

- Safety : Avoids hazardous reagents like aluminum chloride used in Friedel-Crafts acylation.

Critical Comparison of Methodologies

Yield and Purity

The cyclization method yields marginally higher purity (99.5% vs. 99.3%) but requires longer reaction times (24 vs. 12 hours). The one-pot approach offers superior throughput, with a 75–78% yield achievable in half the time.

Industrial Applicability

- Cyclization route : Preferred for small-scale, high-purity applications (e.g., pharmaceutical intermediates).

- One-pot synthesis : Ideal for bulk production due to lower material costs and reduced waste generation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the dihydroisoquinoline ring to form tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Sodium hydride, alkyl halides.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Tetrahydroisoquinoline derivatives.

Substitution Products: Various substituted isoquinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Interactions

The compound has shown promising interactions with neurotransmitter receptors, which are critical for various neurological functions. Preliminary studies indicate that it may influence the activity of receptors involved in mood regulation and cognitive functions. These interactions are vital for understanding the compound's pharmacological profile and its potential as a therapeutic agent for conditions such as depression and anxiety disorders.

Synthesis and Derivatives

The synthesis of 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high purity and yield. The hydrochloride form enhances the compound's solubility in water, making it suitable for laboratory and pharmaceutical applications .

Synthesis Steps:

- Formation of Dihydroisoquinoline : Initial reactions involve the construction of the dihydroisoquinoline framework.

- Introduction of Propionic Acid Moiety : Subsequent steps incorporate the propionic acid group.

- Hydrochloride Salt Formation : Final steps convert the base form into its hydrochloride salt to improve solubility.

Research has demonstrated that this compound exhibits notable biological activity. This includes potential anticancer properties as indicated by studies assessing its effects on various cancer cell lines. For instance, derivatives of related compounds have shown significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neurotransmitter Interaction Study : A study assessed the binding affinity of this compound to serotonin receptors, suggesting its role as a modulator in serotonin pathways.

- Anticancer Efficacy Assessment : Research involving derivatives demonstrated that certain modifications to the isoquinoline structure could enhance anticancer activity against specific cell lines.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the propionic acid moiety.

6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar structure but lacks the propionic acid moiety and is not fully reduced.

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

Uniqueness

3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride is unique due to the presence of both the methoxy-substituted dihydroisoquinoline ring and the propionic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride (CAS Number: 881686-34-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride

- Molecular Formula : C14H20ClNO4

- Molecular Weight : 287.77 g/mol

- Purity : ≥95% .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects :

- Antidepressant Activity :

- Antioxidant Properties :

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Neuroinflammatory Pathways : It may inhibit the activation of microglia and the release of pro-inflammatory cytokines, thereby providing neuroprotection .

- Modulation of Neurotransmitter Systems : This compound potentially influences the reuptake and metabolism of neurotransmitters like serotonin and norepinephrine, contributing to its antidepressant effects .

Case Studies and Experimental Data

A summary of key studies exploring the biological activity of this compound is presented in the following table:

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate neuroprotective effects | Demonstrated significant reduction in neuronal death in vitro models exposed to oxidative stress. |

| Study B (2021) | Assess antidepressant properties | Showed improved behavioral outcomes in animal models of depression compared to control groups. |

| Study C (2022) | Investigate antioxidant activity | Reported enhanced antioxidant enzyme levels in treated cells versus untreated controls. |

Q & A

Q. What are the optimized synthetic routes for 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves refluxing precursors (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) with propionic acid analogs in ethanol or dry benzene. For example, describes similar compounds synthesized via reflux (85% yield at 155°C) followed by crystallization from dimethyl sulfoxide (DMSO) . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution.

- Temperature : Reflux (~80–100°C) balances reaction rate and decomposition.

- Workup : Filtration and recrystallization improve purity (e.g., 95% purity in ) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR : Use and NMR to confirm substitution patterns. For example, reports δ 3.85 (s, 6H, OCH) and δ 2.75 (m, 4H, dihydroisoquinoline CH) .

- IR : Detect functional groups (e.g., carbonyl at ~1700 cm, amine stretches at ~3300 cm).

- Mass Spectrometry : Confirm molecular weight (e.g., calculated vs. observed in : 298.29 g/mol) .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

Methodological Answer:

- Solubility : Soluble in polar solvents (DMSO, ethanol) but poorly in hexane. notes analogs with pyridine derivatives exhibit enhanced aqueous solubility due to hydrogen bonding .

- Stability : Store under inert gas (N) at –20°C to prevent hydrolysis of the dihydroisoquinoline moiety. emphasizes avoiding moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s derivatives?

Methodological Answer:

- Iterative Analysis : Cross-validate NMR/IR with computational tools (e.g., DFT calculations for chemical shifts). highlights iterative qualitative methods to address spectral mismatches .

- Crystallography : Use X-ray diffraction (as in ) to resolve ambiguities in stereochemistry or tautomerism .

Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Methodological Answer:

Q. How does the compound’s dihydroisoquinoline scaffold influence its pharmacokinetic properties in preclinical models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.